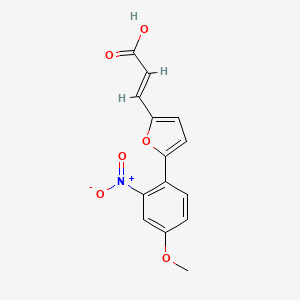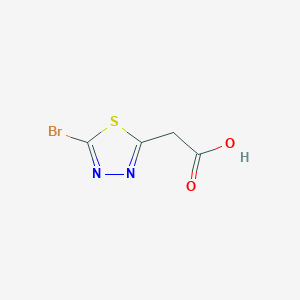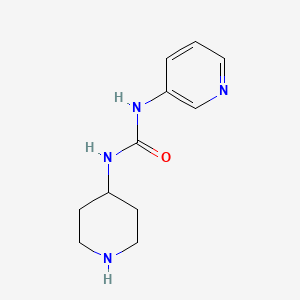
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea is a chemical compound that belongs to the class of ureas It features a piperidine ring and a pyridine ring connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method is the reaction of 4-piperidone with 3-aminopyridine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions: 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in solvents like acetonitrile or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Similar Compounds:
1-(Piperidin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridine ring at a different position.
1-(Piperidin-4-yl)-3-(quinolin-3-yl)urea: Contains a quinoline ring instead of a pyridine ring.
1-(Piperidin-4-yl)-3-(pyrimidin-4-yl)urea: Features a pyrimidine ring instead of a pyridine ring.
Uniqueness: this compound is unique due to its specific combination of piperidine and pyridine rings, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in various research and industrial applications.
特性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
1-piperidin-4-yl-3-pyridin-3-ylurea |
InChI |
InChI=1S/C11H16N4O/c16-11(14-9-3-6-12-7-4-9)15-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H2,14,15,16) |
InChIキー |
WAXIZYMVNYQFLY-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NC(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


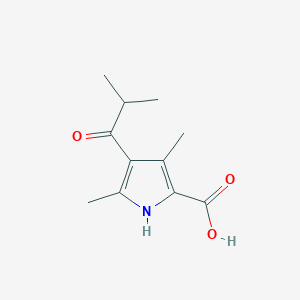

![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
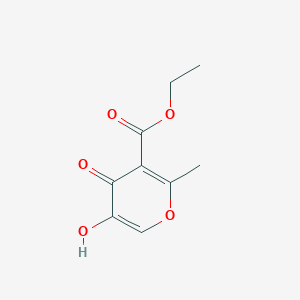
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
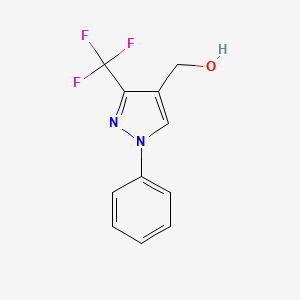
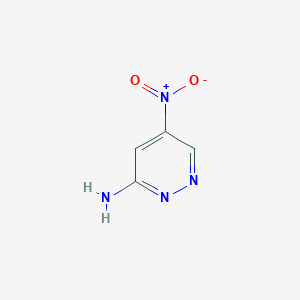
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)

![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
